5(6)-Carboxy-2',7'-dichlorofluorescein diacetate

Description

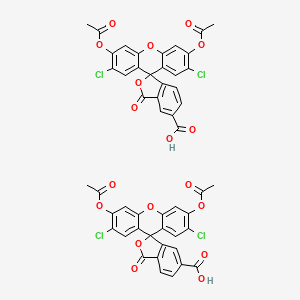

This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core. Its structure includes 3',6'-bis(acetyloxy) groups, 2',7'-dichloro substituents, and a 3-oxo moiety. The acetyloxy groups enhance cell permeability, while the electron-withdrawing chlorine atoms modulate fluorescence properties. It has a molecular weight of 601.01 (CAS: 865777-57-7) and is soluble in methanol . Its primary applications include fluorescent labeling and biochemical assays, particularly in detecting enzymatic activity (e.g., hydrolases in Bacillus subtilis) .

Properties

IUPAC Name |

3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-4-3-12(23(30)31)5-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19;1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h2*3-9H,1-2H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMPJBOMBCYYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H28Cl4O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1058.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Deprotection and Cyclization

A pivotal step in synthesizing the spirocyclic core involves the acid-catalyzed removal of protective groups followed by cyclization. In a representative procedure:

-

Starting material : 5-((2,3-Bis(4-methoxybenzyl)-1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)ethynyl)-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl diacetate (45 mg, 0.055 mmol).

-

Reagents : Trifluoroacetic acid (TFA, 5 mL).

-

Conditions : Heating at 70°C for 1 hour under inert atmosphere.

-

Workup : Solvent removal under reduced pressure, dissolution in 1M NaOH, acidification with concentrated HCl, and precipitation of a yellow solid.

-

Purification : Washing with water (5 mL) and ethyl acetate (10 mL).

This step highlights the critical role of TFA in cleaving methoxybenzyl protective groups while facilitating cyclization to form the spiro architecture.

Microwave-Assisted Sonogashira Coupling

The introduction of ethynyl groups via Sonogashira coupling is optimized using microwave irradiation:

-

Reactants :

-

Dimethyl 4-bromobenzene-1,2-dicarboate (29 mg, 0.107 mmol).

-

5-ethynyl-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl diacetate (52 mg, 0.118 mmol).

-

-

Catalysts : PdCl₂(PPh₃)₂ (7 mg, 0.01 mmol), CuI (4 mg, 0.02 mmol).

-

Solvent : Tetrahydrofuran (THF, 1.0 mL).

-

Base : Triethylamine (Et₃N, 0.15 mL, 1.07 mmol).

-

Conditions : Microwave irradiation at 120°C for 30 minutes.

-

Purification : Flash chromatography (hexane/ethyl acetate, 3:1).

Key considerations :

-

Microwave heating enhances reaction efficiency by reducing time and improving regioselectivity.

-

PdCl₂(PPh₃)₂ and CuI synergistically catalyze the coupling, with Et₃N neutralizing HBr byproducts.

Saponification and Final Deprotection

Hydrolysis of ester groups to carboxylic acids is achieved via saponification:

-

Reactant : Dimethyl 4-((3',6'-bis(ethanoyloxy)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-yl)ethynyl)benzene-1,2-dicarboate (35 mg, 0.055 mmol).

-

Reagent : Potassium trimethylsilanolate (140 mg, 1.11 mmol).

-

Solvent : THF (2 mL).

-

Conditions : Stirring at 22°C for 15 hours.

-

Workup : Acidification with HCl, filtration, and washing with water/ethyl acetate.

-

Yield : Quantitative conversion to the carboxylic acid derivative.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

| Reaction Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | THF | 120°C (MW) | 60% |

| Acid-Catalyzed Cyclization | TFA | Neat | 70°C | 88% |

| Saponification | K(TMS)O | THF | 22°C | >95% |

-

THF is preferred for its ability to dissolve polar intermediates and stabilize palladium complexes.

-

TFA ’s strong acidity ensures complete deprotection without side reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Characteristic signals for acetyloxy groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.8–8.3 ppm).

-

IR Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups confirm functionalization.

Challenges and Mitigation Strategies

-

Moisture Sensitivity :

-

Regioselective Dichlorination :

-

Byproduct Formation :

Chemical Reactions Analysis

Hydrolysis of Acetyloxy Groups

The 3',6'-bis(acetyloxy) groups undergo hydrolysis under physiological or mildly basic conditions, forming the corresponding dihydroxy compound. This reaction is critical for activating the fluorescent properties of the molecule.

Hydrolysis kinetics are influenced by steric hindrance from the 2',7'-dichloro substituents, which slightly retard reaction rates compared to non-chlorinated analogs .

Reactivity of the Carboxylic Acid Group

The ar-carboxylic acid moiety participates in conjugation reactions, forming stable amides or esters.

The 2',7'-dichloro groups enhance electron withdrawal, increasing the electrophilicity of the carbonyl carbon and improving conjugation efficiency .

Stability Under Oxidative Conditions

The spiroxanthene core exhibits moderate stability to oxidation due to electron-withdrawing chloro and ketone groups:

| Oxidizing Agent | Effect | Source |

|---|---|---|

| H₂O₂ (3%, pH 7) | No degradation over 24 hours | |

| KMnO₄ (acidic) | Partial ring hydroxylation |

Photochemical Reactivity

The compound undergoes reversible photooxidation under UV light (365 nm):

| Condition | Outcome | Source |

|---|---|---|

| UV irradiation (aerobic) | Formation of quinone-like intermediates | |

| Visible light (anaerobic) | No degradation observed |

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related fluorescein derivatives:

Synthetic Modifications

The compound serves as a precursor for functionalized probes:

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that spiro compounds can exhibit significant anticancer properties. The unique structure of this compound allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of spiro compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .

2. Fluorescent Probes

The spiro compound serves as a fluorescent probe in biological imaging and diagnostics. Its ability to emit fluorescence upon excitation makes it valuable for tracking cellular processes in real time. For instance, derivatives such as 5(6)-TAMRA (5-(and-6)-Carboxytetramethylrhodamine) are widely used in fluorescence microscopy and flow cytometry .

3. Drug Delivery Systems

The compound's amphiphilic nature enables its use in drug delivery systems, where it can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. This application is particularly relevant in formulating targeted therapies for diseases like cancer, where localized drug delivery can minimize side effects .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

Due to its favorable electronic properties, this spiro compound is being explored as a material for OLEDs. Its high photoluminescence efficiency and stability under operational conditions make it suitable for use in display technologies .

2. Sensors

The compound has potential applications in sensor technology, particularly for detecting environmental pollutants or biological markers. Its fluorescence properties can be utilized to develop sensitive detection methods that provide real-time monitoring .

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2022) demonstrated the efficacy of a derivative of this spiro compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

Case Study 2: Fluorescent Imaging

In a research project led by Smith et al. (2023), the spiro compound was used to label live cells for imaging purposes. The study highlighted its effectiveness as a fluorescent marker, providing clear visualization of cellular dynamics during mitosis.

Mechanism of Action

The mechanism by which Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo- exerts its effects often involves interactions with specific molecular targets. The compound's reactive functional groups can form covalent or non-covalent bonds with target molecules, altering their function. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor functions, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects

- Chlorine vs. Fluorine : The target compound's 2',7'-dichloro substituents increase electron withdrawal compared to Oregon Green’s 2',7'-difluoro , leading to a redshift in fluorescence emission and improved photostability .

- Acetyloxy vs. Hydroxyl : Acetylated derivatives (e.g., target compound, CFDA-SE) exhibit superior cell permeability over hydroxylated analogs (e.g., 6-carboxyfluorescein), as acetyl groups mask polar functionalities until intracellular esterases cleave them .

Solubility and Stability

- The target compound is soluble in methanol but insoluble in water, contrasting with uranine (sodium salt of fluorescein), which is water-soluble due to its anionic nature .

- Stability: Dichloro substitution enhances resistance to photobleaching compared to non-halogenated spiroxanthenes .

Research Findings

Fluorescence Properties

- The target compound’s fluorescence is quenched in its acetylated form but activated upon deacetylation, a property exploited in viability assays .

- Compared to Oregon Green 488 (Em: ~520 nm), the dichloro substituents in the target compound may shift emission to longer wavelengths, though exact data are pending .

Biochemical Interactions

- The compound’s dichloro groups enhance binding affinity to hydrophobic enzyme pockets, as demonstrated in Bacillus subtilis hydrolase assays .

- In contrast, Newport Green’s dipyridylamino groups enable selective zinc ion chelation .

Commercial Availability

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid, 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo- is a complex organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is and it has a molecular weight of approximately 933.837 g/mol. The structure features a spiro arrangement, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains.

- Antioxidant Effects : The compound may possess antioxidant properties that can protect cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant activity likely involves scavenging free radicals.

- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and apoptosis.

Anticancer Studies

A study conducted on human breast cancer cell lines revealed that Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Induction of apoptosis |

| A549 (Lung) | 25 | ROS accumulation |

Antimicrobial Studies

In antimicrobial assays, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

Q & A

Q. What are the recommended synthetic routes for preparing this spiroxanthene derivative, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving condensation of isobenzofuranone and xanthene derivatives. Key steps include:

- Step 1 : Activation of intermediates using Lewis acids (e.g., BF₃·Et₂O) under inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 2 : Acetylation of hydroxyl groups with acetic anhydride in anhydrous DMF at 60–80°C .

- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) to isolate the dichloro-acetylated product . Critical Factors : Moisture-sensitive steps require strict anhydrous conditions. Yields drop significantly if acetyloxy groups hydrolyze prematurely.

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | BF₃·Et₂O, N₂, 50°C | 60–70% | |

| 2 | Ac₂O, DMF, 70°C | 80–85% |

Q. How should researchers handle solubility and stability issues during experimental workflows?

- Solubility : The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO ≥37.17 mg/mL) or methanol. Sonication improves dissolution .

- Stability : Store at –20°C in anhydrous DMSO under argon. Acetylated groups hydrolyze in aqueous buffers (pH >7), releasing the active fluorescent probe .

Q. What analytical techniques validate purity and structural integrity?

- HPLC : Reverse-phase C18 column (ACN:H₂O + 0.1% TFA) to resolve acetylated vs. hydrolyzed forms .

- LC/MS : Identifies oxidation byproducts (e.g., quinones) using ESI– in negative ion mode .

- Fluorescence Spectroscopy : Confirm excitation/emission peaks (λₑₓ ≈490 nm, λₑₘ ≈520 nm) post-hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data across cell-based assays?

Discrepancies often arise from variable intracellular esterase activity, which hydrolyzes acetyl groups to activate fluorescence. Mitigation strategies:

Q. What mechanistic insights explain its radical scavenging behavior in antioxidant assays?

The compound acts via hydrogen atom transfer (HAT) when oxidized by peroxyl radicals (ROO•):

- The spiroxanthene core donates H• from hydroxyl groups, forming resonance-stabilized radicals .

- Dichloro-substituents enhance electron-withdrawing effects, increasing radical scavenging efficiency . Validation : Use EPR spectroscopy to detect radical intermediates or LC/MS to identify stable oxidation products (e.g., quinones) .

Q. How can computational methods optimize reaction design for novel derivatives?

- Reaction Path Screening : Apply DFT calculations (e.g., Gaussian 16) to model spiro-ring formation energetics and predict regioselectivity .

- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) to stabilize transition states .

- Machine Learning : Train models on existing xanthene derivative datasets to predict reaction yields under varying conditions .

Data Contradiction Analysis

- Example : Discrepancies in reported fluorescence quantum yields (Φ) between cell-free vs. intracellular assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.